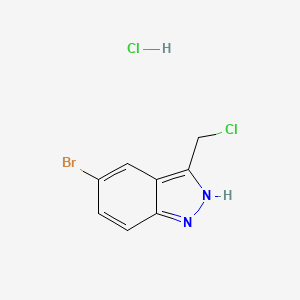
5-bromo-3-(chloromethyl)-1H-indazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3-(chloromethyl)-1H-indazole hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of bromine and chloromethyl groups attached to the indazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(chloromethyl)-1H-indazole hydrochloride typically involves the bromination and chloromethylation of indazole derivatives. One common method includes:
Chloromethylation: The addition of a chloromethyl group using formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-3-(chloromethyl)-1H-indazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chloromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine or chloromethyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-bromo-3-(chloromethyl)-1H-indazole hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-3-(chloromethyl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their function. This can affect various cellular pathways, including signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-1H-indazole: Lacks the chloromethyl group but shares the bromine substitution.
3-(chloromethyl)-1H-indazole: Lacks the bromine substitution but contains the chloromethyl group.
5-chloro-3-(methyl)-1H-indazole: Contains a chlorine atom instead of bromine and a methyl group instead of chloromethyl.
Uniqueness
5-bromo-3-(chloromethyl)-1H-indazole hydrochloride is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and biological activity. This dual substitution allows for versatile chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H7BrCl2N2 |
|---|---|
Poids moléculaire |
281.96 g/mol |
Nom IUPAC |
5-bromo-3-(chloromethyl)-2H-indazole;hydrochloride |
InChI |
InChI=1S/C8H6BrClN2.ClH/c9-5-1-2-7-6(3-5)8(4-10)12-11-7;/h1-3H,4H2,(H,11,12);1H |
Clé InChI |
JJLQFAZHOQFAJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NNC(=C2C=C1Br)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



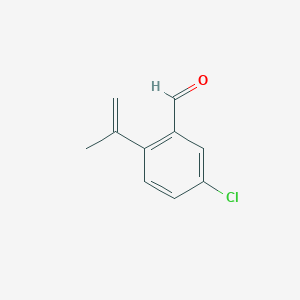
![2-[(6-Fluoropyridin-2-yl)oxy]acetic acid](/img/structure/B13476811.png)
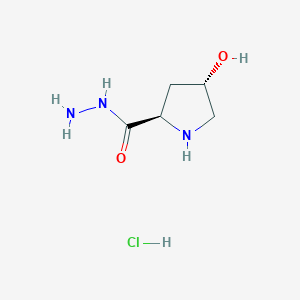
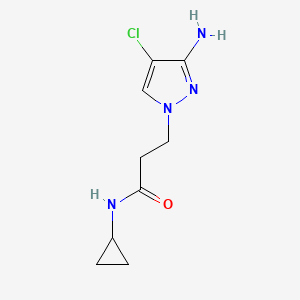
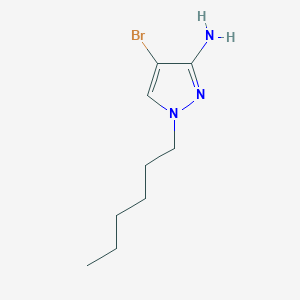
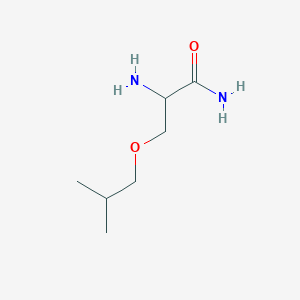
![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carbaldehyde](/img/structure/B13476852.png)
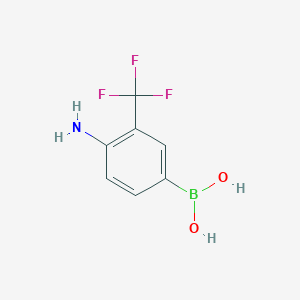



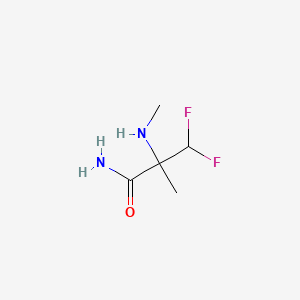
![Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13476911.png)
